molecular formula C10H12BrClO2 B12074428 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene

1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene

Cat. No.: B12074428
M. Wt: 279.56 g/mol
InChI Key: FDMLJGIXOIQDBZ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Ether-Substituted Benzene (B151609) Derivatives

Halogenated benzene derivatives are a cornerstone of organic synthesis, serving as versatile intermediates in the production of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. numberanalytics.com The introduction of halogen atoms onto a benzene ring significantly modifies the compound's chemical properties. numberanalytics.com These derivatives are typically synthesized through electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.comnumberanalytics.commsu.edu The process often requires a Lewis acid catalyst, such as iron halides, to generate a potent electrophile from the halogen. numberanalytics.comyoutube.com

Benzene derivatives substituted with both halogens and ether groups combine the reactivity conferred by the carbon-halogen bonds with the modifying influence of the ether moiety. The ether group can affect the molecule's solubility, polarity, and conformational properties. Halogens act as deactivating groups in electrophilic aromatic substitution reactions, primarily through their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. msu.edulibretexts.org The presence of multiple, different halogens on a single benzene ring, as seen in compounds like 1-bromo-3-chloro-5-iodobenzene (B84608), introduces differential reactivity that is highly valuable for sequential and site-selective chemical modifications.

Rationale for Comprehensive Study of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene

A detailed investigation into this compound is warranted due to its distinct molecular architecture and the resulting potential for novel applications in synthesis.

The primary unique feature of this compound is the presence of two different halogen atoms—bromine and chlorine—on the same aromatic scaffold. This asymmetry is synthetically valuable because the carbon-halogen bond strengths differ, decreasing in the order C-Cl > C-Br > C-I. This inherent difference in reactivity allows for selective transformations, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), to be performed at one position while leaving the other halogen intact for subsequent reactions. The bromine atom is typically more reactive than the chlorine atom in such metal-catalyzed reactions, enabling the molecule to serve as a versatile building block for the stepwise construction of complex organic structures.

The 2-ethoxyethoxy substituent further enhances its utility. This flexible ether chain can influence the compound's physical properties, such as solubility in various organic solvents, which is a practical advantage in reaction setup and purification. Furthermore, the ether linkage provides an additional site for potential chemical modification, distinct from the reactivity of the halogenated aromatic core.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2013073-77-1 bldpharm.com
Molecular Formula C₁₀H₁₂BrClO₂ bldpharm.com
Molecular Weight 279.56 g/mol bldpharm.com

| SMILES Code | CCOCCOC1=CC(Cl)=CC(Br)=C1 | bldpharm.com |

The structure of this compound is highly relevant to modern synthetic strategies that prioritize efficiency and selectivity. Its capacity for sequential, site-selective cross-coupling reactions aligns perfectly with the goals of contemporary molecule construction, where complex targets are assembled from simpler, well-defined fragments. The ability to precisely control which halogen reacts allows chemists to design more convergent and less wasteful synthetic routes. medium.commasterorganicchemistry.com

This compound is an exemplary substrate for studying and developing new catalytic systems that can differentiate between C-Br and C-Cl bonds with high fidelity. Advances in this area are crucial for the synthesis of polysubstituted aromatic compounds, which are prevalent in medicinal chemistry and materials science. numberanalytics.com The synthesis of such asymmetrically substituted benzenes often involves multi-step processes that may include protection-deprotection sequences and carefully orchestrated electrophilic aromatic substitutions to install the desired substituents in the correct positions. medium.comgoogle.comchegg.com

Scope and Methodological Approach of the Research Outline

This article provides a focused examination of this compound based on existing chemical principles and data from related compounds. The scope is strictly limited to the foundational aspects of the compound: its place within the class of halogenated ethers, the structural reasons for its scientific interest, and its potential applications in advanced synthetic methods. The methodological approach involves contextualizing the compound within the well-established principles of electrophilic aromatic substitution, substituent effects, and the differential reactivity of carbon-halogen bonds. By analyzing structurally analogous molecules, the anticipated utility and chemical behavior of the target compound are inferred.

Table 2: Mentioned Compounds

Compound Name
This compound
1-bromo-3-chloro-5-iodobenzene
Acetanilide (B955)
Aniline (B41778)
Benzene
Bromobenzene
Chlorobenzene
Cyclohexane
Diethyl ether
Ethanol
Glacial acetic acid
Hydrogen chloride
Iodine monochloride
Isoamyl nitrite (B80452)
Methanol
Nitrobenzene
Sodium bisulfite
Sodium nitrite

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrClO2

Molecular Weight

279.56 g/mol

IUPAC Name

1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene

InChI

InChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3

InChI Key

FDMLJGIXOIQDBZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 3 Chloro 5 2 Ethoxyethoxy Benzene

Historical Evolution of Synthetic Routes to Analogous Poly-substituted Aromatics

The synthesis of polysubstituted benzenes has evolved significantly from early, often harsh, methods to the sophisticated and selective reactions used today. Historically, the functionalization of aromatic rings has been dominated by electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. google.comlibretexts.orgpressbooks.pub The order and success of these reactions are critically dependent on the directing effects of the substituents already present on the ring. libretexts.orgpressbooks.pub For instance, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org

Synthesizing a molecule with a 1,3,5-substitution pattern, like the target compound, often requires a multi-step approach where the directing effects of intermediates are carefully manipulated. pressbooks.publumenlearning.com Classical methods often encounter limitations in yield and regioselectivity, and may require the use of blocking groups to achieve the desired isomer. google.com

To overcome the limitations of direct EAS, chemists turned to functional group interconversions. A pivotal development was the Sandmeyer reaction, discovered in 1884, which allows for the conversion of an aromatic amino group (aniline) into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles, including halides (Br, Cl), cyanide, and hydroxyl groups, often using copper(I) salts as catalysts. This reaction provides a powerful tool for introducing substituents that are otherwise difficult to install directly or for controlling regiochemistry in ways that are not possible through standard EAS.

Another classical method crucial for constructing complex aromatic molecules, particularly ethers, is the Ullmann condensation. This reaction traditionally involves the copper-promoted coupling of an aryl halide with an alcohol or phenol (B47542) to form an ether linkage. organic-chemistry.org While early versions required harsh conditions with high temperatures and stoichiometric copper, modern iterations utilize catalytic amounts of copper with various ligands, enabling the reaction under milder conditions. nih.govnih.gov These foundational reactions form the strategic basis for designing synthetic routes to complex targets like 1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene.

De Novo Synthesis Strategies for this compound

The synthesis of this compound is not documented in a single procedure and thus requires a de novo strategic design. A logical approach involves the sequential construction of the molecule, starting from a readily available aromatic precursor and introducing the functional groups in a controlled manner.

A multi-step linear (or sequential) approach is the most straightforward strategy for a target with this specific substitution pattern. The synthesis would logically culminate in the formation of the ether bond, necessitating the prior synthesis of a key intermediate: 1-bromo-3-chloro-5-hydroxybenzene.

A plausible synthetic pathway begins with a commercially available aniline (B41778) derivative, which allows for precise control over the halogenation steps due to the strong directing effect of the amino group (or its protected form). A proposed multi-step synthesis is outlined below:

Proposed Synthetic Route:

Protection and Halogenation: Starting with a suitable aniline, such as 3,5-dichloroaniline, the amino group can be protected as an acetanilide (B955) to moderate its reactivity. chegg.com Subsequent bromination would be directed by the ortho-, para-directing acetamido group.

Diazotization and Hydroxylation (Sandmeyer Reaction): The amino group, having served its purpose as a directing group, is then converted into a hydroxyl group. This is achieved by first removing the acetyl protecting group (hydrolysis), followed by diazotization of the resulting dihaloaniline with a reagent like sodium nitrite (B80452) in acidic solution. The subsequent decomposition of the diazonium salt in water, often aided by a copper(I) catalyst (e.g., Cu₂O), yields the desired 1-bromo-3-chloro-5-hydroxybenzene. A similar strategy is employed in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline precursors. chegg.comgoogle.com

Etherification: The final step is the formation of the ether linkage via a Williamson ether synthesis or a related catalytic coupling reaction.

An alternative starting point could be 1-bromo-3-chloro-5-nitrobenzene. chembk.com The nitro group, a strong meta-director, would facilitate the introduction of the halogens into the desired 1,3,5-positions. The nitro group can then be reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation), which is subsequently converted to the hydroxyl group via the Sandmeyer reaction as described above. chegg.com

Halogenation: The key to the halogenation sequence is controlling the regioselectivity. The directing groups on the aromatic ring govern the position of electrophilic attack.

Starting MaterialHalogenation StepDirecting GroupExpected Outcome
AcetanilideBromination (Br₂)-NHCOCH₃ (ortho, para-directing)Introduction of Bromine at the para-position.
4-BromoacetanilideChlorination (Cl₂)-NHCOCH₃ (o,p-director), -Br (o,p-director)Introduction of Chlorine at an ortho position to the acetamido group. chegg.com

This sequence, followed by hydrolysis and diazotization/hydroxylation, provides a route to the key 1-bromo-3-chloro-5-phenol intermediate.

Etherification: The final etherification step can be achieved using the classical Williamson ether synthesis . wikipedia.orgbyjus.commasterorganicchemistry.com This Sₙ2 reaction involves the nucleophilic attack of the phenoxide (formed by deprotonating 1-bromo-3-chloro-5-hydroxybenzene with a suitable base like NaH or K₂CO₃) on an appropriate alkylating agent. byjus.comchemistrytalk.org

For this specific target, the required alkylating agent is a 2-ethoxyethyl group with a good leaving group. A common choice is 2-ethoxyethyl tosylate . This reagent can be readily prepared from commercially available 2-ethoxyethanol (B86334) by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov

The reaction would proceed as follows:

Deprotonation: 1-bromo-3-chloro-5-hydroxybenzene is treated with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile) to form the corresponding phenoxide. byjus.com

Nucleophilic Substitution: The in-situ generated phenoxide then reacts with the previously prepared 2-ethoxyethyl tosylate. The phenoxide displaces the tosylate leaving group to form the final product, this compound. wikipedia.orgmasterorganicchemistry.com

The successful synthesis of this compound hinges on careful strategic planning to address regiochemical and chemochemical challenges at each step.

Order of Halogenation: The order in which the halogens are introduced is crucial. The use of an aniline derivative as a starting material is advantageous because the powerful ortho-, para-directing amino group (or its protected form) allows for a controlled, stepwise introduction of the halogens to achieve the desired meta-relationship to each other after the eventual removal of the directing amino function. lumenlearning.comchegg.com

Functional Group Transformation: Converting the amino group to a hydroxyl group via the Sandmeyer reaction is a critical step. This transformation is typically performed after the halogenation steps are complete, as the hydroxyl group is also a strong activating ortho-, para-director and would interfere with the desired halogenation pattern if present initially. researchgate.net

Choice of Etherification Strategy: The Williamson ether synthesis is a robust method, but it requires the preparation of an activated electrophile like an alkyl tosylate. masterorganicchemistry.comnih.gov The phenoxide is a potent nucleophile, and the primary nature of the carbon in 2-ethoxyethyl tosylate is ideal for the Sₙ2 reaction, minimizing the potential for competing elimination reactions. wikipedia.orgchemistrytalk.org The use of polar aprotic solvents is preferred as they enhance the nucleophilicity of the alkoxide ion. byjus.com

Multi-step Convergent and Divergent Synthetic Approaches

Catalytic Approaches in the Formation of this compound

While the classical Williamson synthesis is effective, modern catalytic methods offer milder conditions and often greater functional group tolerance. These are particularly relevant for the final C-O bond-forming etherification step.

Copper-Catalyzed Ullmann Etherification: The Ullmann reaction provides a powerful alternative for forming the aryl-ether bond. Modern protocols use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand, such as picolinic acid or 1,10-phenanthroline, and a base like K₃PO₄ or Cs₂CO₃. nih.govnih.gov This method could be applied to the coupling of 1-bromo-3-chloro-5-hydroxybenzene directly with a 2-ethoxyethyl halide. The copper catalyst facilitates the coupling, often under less stringent conditions than the traditional Williamson synthesis. organic-chemistry.orgnih.govnih.gov

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a highly versatile method for synthesizing aryl ethers. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically employs a palladium precursor [e.g., Pd(OAc)₂] and a specialized phosphine (B1218219) ligand (e.g., tBuXPhos, RuPhos). wikipedia.orgresearchgate.net This approach could couple 1-bromo-3-chloro-5-hydroxybenzene with a 2-ethoxyethyl halide or tosylate. A significant advantage of the Buchwald-Hartwig reaction is its exceptional functional group tolerance and its ability to proceed under relatively mild conditions. organic-chemistry.orgresearchgate.net

Phase-Transfer Catalysis in Etherification: For the Williamson ether synthesis, phase-transfer catalysis (PTC) can be employed to enhance reaction rates and efficiency. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides. This technique can simplify the reaction setup, avoid the need for strictly anhydrous conditions, and often leads to higher yields.

Catalyst Comparison for Etherification:

MethodCatalystTypical ConditionsAdvantages
Ullmann Etherification CuI / Ligand (e.g., picolinic acid)Base (K₃PO₄, Cs₂CO₃), Solvent (DMSO, DMF), 80-110 °CEconomical, tolerant of various functional groups. nih.govnih.gov
Buchwald-Hartwig Etherification Pd(OAc)₂ / Phosphine LigandBase (NaOtBu, Cs₂CO₃), Solvent (Toluene, Dioxane)Very high functional group tolerance, mild conditions, broad substrate scope. organic-chemistry.orgwikipedia.org
Williamson with PTC Quaternary Ammonium SaltBiphasic system (e.g., Toluene/Water), Base (NaOH)Simple setup, mild conditions, often no need for anhydrous solvents.

Transition Metal-Catalyzed Coupling Reactions for Precursors

The precursor, 1-bromo-3-chloro-5-hydroxybenzene, is a polysubstituted aromatic compound whose synthesis requires careful control of regioselectivity. While classical methods may involve multi-step sequences of halogenation and functional group interconversion, modern transition metal-catalyzed reactions offer more direct and efficient routes.

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming C–O bonds, providing an advanced alternative to the traditional Williamson ether synthesis for the etherification step itself. organic-chemistry.org Methodologies like the Buchwald-Hartwig amination, adapted for O-arylation, or the Ullmann condensation can be employed. For instance, a dihalide precursor such as 1,3-dibromo-5-chlorobenzene (B31355) could theoretically be coupled with a protected 2-ethoxyethanol equivalent using a palladium catalyst with a specialized ligand (e.g., a biarylphosphine) to form the ether linkage directly. However, selectivity between the two bromine atoms would be a significant challenge.

A more practical application of transition metal catalysis lies in synthesizing the phenol precursor. For example, a palladium-catalyzed hydroxylation of 1,3-dibromo-5-chlorobenzene could install the hydroxyl group. More commonly, these catalysts are used to construct the aryl ether bond from a phenol and an aryl halide. While the target molecule's synthesis involves an alkyl-aryl ether, these advanced methods are crucial for creating complex diaryl ether backbones found in many modern materials and pharmaceuticals.

Table 1: Comparison of Synthetic Approaches for Aryl Ether Formation

MethodCatalyst/ReagentsAdvantagesDisadvantages
Williamson Ether Synthesis Strong base (e.g., NaH, K2CO3)Simple, widely applicable, cost-effective. wikipedia.orgbyjus.comRequires stoichiometric base, can have salt waste. masterorganicchemistry.com
Ullmann Condensation Copper (Cu) catalystEffective for electron-deficient aryl halides.Often requires high temperatures, stoichiometric copper.
Buchwald-Hartwig O-Arylation Palladium (Pd) catalyst, phosphine ligandHigh functional group tolerance, mild conditions. organic-chemistry.orgExpensive catalyst and ligands, air-sensitive.

Lewis Acid and Brønsted Acid Catalysis in Ether Linkage Formation

The formation of the ether linkage in this compound is classically achieved via the Williamson ether synthesis, which proceeds through a phenoxide intermediate generated by a strong base. wikipedia.orgmasterorganicchemistry.com However, acid catalysis offers alternative mechanistic pathways for etherification.

Brønsted Acid Catalysis: Strong Brønsted acids like sulfuric acid can catalyze the dehydration of two alcohol molecules to form a symmetrical ether. masterorganicchemistry.com This method is generally unsuitable for preparing unsymmetrical ethers like the target compound because it would lead to a mixture of products (homo-coupling of 2-ethoxyethanol and potential side reactions with the phenol). However, highly active Brønsted acids, such as triflic acid, have been shown to catalyze the addition of phenols to olefins under controlled conditions, which could be a potential, albeit unconventional, route if a suitable olefin precursor were used. organic-chemistry.org The primary mechanism involves protonating the alcohol to create a good leaving group (water), which is then displaced by another nucleophile. masterorganicchemistry.com

Lewis Acid Catalysis: Lewis acids, such as zinc triflate (Zn(OTf)₂), can catalyze the coupling of alcohols and phenols with alkyl halides. organic-chemistry.org In the context of synthesizing the target molecule, a Lewis acid could activate the C-X bond (where X is a halide or another leaving group) on the 2-ethoxyethyl moiety, making the carbon atom more electrophilic and susceptible to attack by the hydroxyl group of 1-bromo-3-chloro-5-hydroxybenzene. This approach can sometimes proceed under milder conditions than the traditional base-mediated Williamson synthesis and may avoid the need to pre-form the phenoxide, although it is less common for this specific transformation.

Optimization of Reaction Conditions and Process Efficiency for this compound

Optimizing the synthesis of this compound is critical for maximizing yield, minimizing impurities, and ensuring a reproducible and scalable process. This optimization focuses on the key etherification step.

Solvent Effects, Temperature Gradients, and Pressure Control

The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction, and its rate and outcome are highly dependent on the solvent. wikipedia.orgmasterorganicchemistry.com

Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents are generally preferred for Sₙ2 reactions because they can dissolve the ionic phenoxide salt while poorly solvating the nucleophilic anion, thus preserving its reactivity. numberanalytics.comlibretexts.org In contrast, polar protic solvents can form hydrogen bonds with the phenoxide, creating a solvent shell that hinders its ability to attack the electrophile, thereby slowing the reaction. libretexts.orgquora.com Non-polar solvents are typically unsuitable as they cannot effectively dissolve the ionic reactants. libretexts.org

Table 2: Influence of Solvent Type on the Williamson Ether Synthesis

Solvent TypeExamplesEffect on Sₙ2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighSolvates the cation but not the anion, enhancing nucleophilicity. byjus.comnumberanalytics.comlibretexts.org
Polar Protic Water, Ethanol, MethanolLowSolvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. solubilityofthings.com
Non-Polar Hexane, Toluene, Benzene (B151609)Very LowReactants (especially ionic alkoxides) have poor solubility. libretexts.org

Pressure Control: For this specific liquid-phase reaction under typical laboratory conditions, pressure control is not a primary concern. The reaction is generally run at atmospheric pressure. In an industrial setting, pressure control might become relevant if the process is run at very high temperatures where solvent boiling could be an issue, necessitating a closed, pressurized system.

Reagent Stoichiometry, Reaction Kinetics, and Purity Profiling

Reagent Stoichiometry: The stoichiometry of the reactants must be carefully managed to maximize the conversion of the more complex and valuable starting material, 1-bromo-3-chloro-5-hydroxybenzene. Typically, a slight excess (e.g., 1.1 to 1.5 equivalents) of the simpler and less expensive alkylating agent, such as 2-ethoxyethyl bromide or tosylate, is used. This ensures that the phenoxide is fully consumed. Similarly, a stoichiometric amount or slight excess of the base (e.g., potassium carbonate) is required to ensure complete deprotonation of the phenol.

Reaction Kinetics: The Williamson ether synthesis follows Sₙ2 kinetics, meaning the rate is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (the alkylating agent). wikipedia.orgmasterorganicchemistry.com The rate law is expressed as: Rate = k[ArO⁻][R-X]. This bimolecular dependency underscores the importance of solvent choice and concentration. The reaction proceeds via a single, concerted step involving a backside attack, which leads to an inversion of stereochemistry if the electrophilic carbon were chiral. masterorganicchemistry.comnumberanalytics.com Since the electrophile here (a derivative of 2-ethoxyethanol) is achiral, this is not a factor.

Purity Profiling: After the reaction is complete, a purity profile of the crude product is essential. This is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). restek.comgcms.czresearchgate.net These methods can separate and identify the desired product, unreacted starting materials, the alkylating agent, and potential byproducts. Common impurities could include the product of elimination (alkene) or products of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen—a known side reaction for phenoxides. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of specialty chemicals is crucial for minimizing environmental impact and improving process sustainability. solubilityofthings.com

Atom Economy and Waste Minimization Strategies

Atom Economy: Atom economy is a core metric of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. rsc.org For the Williamson ether synthesis of this compound from the sodium salt of 1-bromo-3-chloro-5-hydroxybenzene and 2-ethoxyethyl chloride, the reaction is:

C₆H₄BrCl(ONa) + C₄H₉OCl → C₁₂H₁₆BrClO₂ + NaCl

Table 3: Atom Economy Calculation

ComponentFormulaMolecular Weight (g/mol)
Reactants
Sodium 3-bromo-5-chlorophenoxideC₆H₃BrClNaO233.44
2-chloroethoxy)ethaneC₄H₉ClO124.57
Total Reactant Mass358.01
Products
This compound (Desired)C₁₂H₁₆BrClO₂299.61
Sodium Chloride (Byproduct)NaCl58.44
Total Product Mass358.05
Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100%
Atom Economy = (299.61 / 358.01) x 100% = 83.7%

Waste Minimization Strategies: Several strategies can be employed to reduce waste:

Catalysis: Using a catalytic amount of a phase-transfer catalyst can improve efficiency and reduce the need for large excesses of reagents, thereby minimizing waste. wikipedia.org

Solvent Choice and Recycling: Selecting greener solvents from renewable feedstocks (e.g., 2-MeTHF instead of THF) and implementing solvent recycling protocols can significantly reduce the environmental footprint. acsgcipr.org

Process Intensification: Using technologies like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, which reduces energy consumption and can sometimes lead to cleaner reactions with fewer byproducts. wikipedia.org

Waste Treatment: The primary inorganic waste is a salt (e.g., NaCl or KBr), which is relatively benign but must be disposed of properly. Aqueous waste streams should be treated to remove residual organic compounds before discharge. acs.org

Use of Sustainable Solvents and Reagents

The industrial synthesis of complex organic molecules such as this compound is increasingly scrutinized for its environmental impact. Green chemistry principles advocate for the use of less hazardous solvents and reagents to minimize waste and energy consumption. This section explores advanced synthetic methodologies for preparing this compound that incorporate sustainable practices, focusing on the etherification of the key intermediate, 3-bromo-5-chlorophenol (B1291525).

A conventional and well-established method for this type of transformation is the Williamson ether synthesis. In a traditional approach, 3-bromo-5-chlorophenol would be deprotonated with a strong base, such as sodium hydride, to form the corresponding phenoxide. This intermediate would then react with an alkylating agent, for instance 1-bromo-2-ethoxyethane, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While effective, this method often relies on volatile, and potentially toxic, organic solvents and hazardous reagents.

Recent advancements in green chemistry offer more sustainable alternatives for this critical etherification step. These methodologies aim to replace hazardous substances with more environmentally benign options without compromising reaction efficiency.

One promising approach involves the use of phase-transfer catalysis (PTC). researchgate.net Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), can facilitate the reaction between the water-soluble phenoxide salt and the water-insoluble alkylating agent. researchgate.netbme.hu This technique can significantly reduce or even eliminate the need for organic solvents, a key goal of sustainable chemistry. researchgate.net For example, the etherification of phenols has been successfully carried out using PEG400 as a catalyst under solvent-free conditions, leading to high yields and purity of the desired aromatic ethers. researchgate.net This method not only avoids the use of hazardous solvents but also simplifies the work-up procedure, as the catalyst can often be recycled.

The choice of the alkylating agent is another crucial aspect of a sustainable synthesis. While alkyl halides are common, they are not always the most environmentally friendly option. Research into alternative alkylating agents has shown that alcohols can be used as latent alkylating reagents through innovative catalytic systems. nih.gov For instance, a dual catalytic system involving photoredox and hydrogen atom transfer catalysis has been developed for the alkylation of heteroarenes using unactivated alcohols. nih.gov Applying a similar principle to the synthesis of this compound could involve the direct use of 2-ethoxyethanol, a less hazardous reagent than its corresponding bromide.

Below is an interactive data table that compares traditional solvents with their sustainable alternatives that could be considered for the synthesis of this compound.

Traditional Solvent Sustainable Alternative Key Considerations
Dimethylformamide (DMF)Cyrene (dihydrolevoglucosenone)DMF is a reprotoxic solvent, while Cyrene is a bio-based alternative derived from cellulose.
Acetonitrile2-Methyltetrahydrofuran (2-MeTHF)Acetonitrile is toxic and produced from a non-renewable feedstock. 2-MeTHF is derived from renewable resources and is less toxic.
Dichloromethane (DCM)AnisoleDCM is a suspected carcinogen and an environmental pollutant. Anisole is a greener alternative with a better safety profile.
Toluenep-CymeneToluene is a volatile organic compound with neurological toxicity. p-Cymene is a bio-based solvent derived from pine resin.

By integrating these sustainable practices—utilizing phase-transfer catalysis to minimize solvent use, employing greener alkylating agents, and selecting environmentally benign solvents—the synthesis of this compound can be significantly improved from a green chemistry perspective. These advanced methodologies not only reduce the environmental impact but can also lead to safer and more cost-effective manufacturing processes.

Mechanistic Investigations of Synthetic Pathways to 1 Bromo 3 Chloro 5 2 Ethoxyethoxy Benzene and Its Transformations

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Synthesis

The construction of the 1-bromo-3-chloro-5-alkoxy substituted benzene (B151609) core relies heavily on electrophilic aromatic substitution (EAS) reactions. The order of substituent introduction is critical and is dictated by the directing effects of the groups present on the aromatic ring at each stage. libretexts.org A plausible synthetic approach would involve the sequential halogenation of a phenol (B47542) derivative, followed by etherification.

The primary mechanisms in this synthesis are electrophilic halogenation (chlorination and bromination). These reactions typically require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Br⁺ or Cl⁺) that can be attacked by the electron-rich benzene ring. youtube.com

The mechanism proceeds in two main steps:

Formation of a Sigma Complex (Arenium Ion): The nucleophilic π-electrons of the aromatic ring attack the activated electrophile. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com

Rearomatization: A weak base, such as the FeX₄⁻ complex formed during catalysis, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system. youtube.com

The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already on the ring. The hydroxyl (-OH) or alkoxy (-OR) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. Halogens (-Br, -Cl) are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to stabilize the sigma complex via resonance donation from their lone pairs.

Table 1: Substituent Effects in Electrophilic Aromatic Substitution
Substituent GroupActivating/Deactivating EffectDirecting Effect
-OH, -OR (e.g., -OCH2CH2OCH2CH3)Strongly ActivatingOrtho, Para
-Br, -ClDeactivatingOrtho, Para

A potential synthetic sequence could start with 3-chlorophenol. The hydroxyl group would direct the subsequent bromination primarily to the ortho and para positions. Bromination at the C5 position would be sterically less hindered and electronically favored, leading to 3-chloro-5-bromophenol, a key precursor.

Nucleophilic Aromatic Substitution Pathways Related to Precursors or Derivatization

The introduction of the 2-ethoxyethoxy side chain is most effectively achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of ether preparation and involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgbyjus.com

In the context of synthesizing 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene, a plausible final step involves:

Formation of a Phenoxide: The precursor, such as 3-bromo-5-chlorophenol (B1291525), is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic sodium phenoxide. youtube.com

Sₙ2 Attack: The resulting phenoxide then acts as a nucleophile, attacking a suitable electrophile like 1-bromo-2-ethoxyethane. The reaction proceeds via a backside attack, displacing the bromide leaving group in a single, concerted step to form the desired ether linkage. masterorganicchemistry.com

The Williamson ether synthesis is highly efficient for primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Beyond synthesis, the halogen substituents on the final product or its precursors could potentially undergo nucleophilic aromatic substitution (SNAr). However, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). The 2-ethoxyethoxy group is electron-donating, which deactivates the ring towards nucleophilic attack, making a standard SNAr reaction on the final product unlikely under normal conditions.

Reaction Intermediates and Transition State Analysis during the Synthesis of this compound

The analysis of reaction intermediates and transition states provides insight into reaction rates and product distributions.

Electrophilic Aromatic Substitution Intermediates: The key intermediate in the halogenation steps is the arenium ion (sigma complex). The stability of this cation determines the regioselectivity. For instance, in the bromination of 3-chlorophenol, attack at the C5 position (para to the -OH group and meta to the -Cl group) results in a sigma complex where the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, providing significant resonance stabilization. This stabilization makes the transition state leading to this intermediate lower in energy compared to attack at other positions.

Williamson Ether Synthesis Transition State: The Sₙ2 reaction for ether formation proceeds through a trigonal bipyramidal transition state. wikipedia.org In this state, the nucleophilic oxygen of the phenoxide is forming a new bond to the carbon of the alkyl halide, while the carbon-halogen bond is simultaneously breaking. Steric hindrance around the electrophilic carbon can raise the energy of this transition state, slowing the reaction. youtube.com This is why primary alkyl halides are preferred for this synthesis. masterorganicchemistry.com

Table 2: Plausible Synthetic Route and Mechanistic Details
StepReactionKey Intermediate/Transition StateMechanism Type
1Chlorination of PhenolArenium Ion (Sigma Complex)Electrophilic Aromatic Substitution
2Bromination of 3-ChlorophenolArenium Ion (Sigma Complex)Electrophilic Aromatic Substitution
3Etherification of 3-Bromo-5-chlorophenol with 1-bromo-2-ethoxyethaneTrigonal Bipyramidal Transition StateSN2 (Williamson Ether Synthesis)

Kinetic and Thermodynamic Aspects Governing the Formation of the Compound

The concepts of kinetic and thermodynamic control are crucial in multi-step syntheses, especially when competing reaction pathways can lead to different isomers. wikipedia.org

Kinetic Control: The product that forms fastest is the kinetic product. Its formation proceeds via the lowest activation energy barrier. Reactions under kinetic control are typically run at lower temperatures for shorter durations to prevent equilibration to the more stable product. libretexts.org

Thermodynamic Control: The most stable product is the thermodynamic product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, which enable less stable, kinetically-favored products to revert to the starting materials and then form the more stable product. wikipedia.orglibretexts.org

In the synthesis of polysubstituted benzenes, the initial regioselectivity of EAS reactions is often under kinetic control. For example, the halogenation of a substituted phenol will yield a specific ratio of ortho and para isomers determined by the relative activation energies of the competing pathways. While specific experimental data for this compound is not available, the synthesis would be designed to favor the desired 1,3,5-substitution pattern kinetically. The choice of starting materials and the sequence of reactions are planned to ensure that the directing effects of the substituents lead preferentially to the correct isomer at each step. libretexts.orgpressbooks.pub The irreversibility of many halogenation reactions under standard conditions means that the kinetically formed product is often the isolated product.

Computational Verification of Proposed Reaction Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms and predicting outcomes. researchgate.net For the synthesis of this compound, computational methods can verify the proposed electrophilic substitution pathways.

A common method involves calculating the relative stabilities of the possible sigma-complex intermediates that can form during an EAS reaction. nih.govdiva-portal.org The pathway proceeding through the lowest-energy intermediate is predicted to be the major one under kinetic control. Studies have shown that this method provides quantitative predictions for halogenation reactions with high accuracy. nih.govdiva-portal.org

For a hypothetical bromination of a precursor like 3-chloro-5-ethoxyphenol, a computational study would involve:

Building molecular models of the reactant and the possible arenium ion intermediates corresponding to bromine attack at each available position (e.g., C2, C4, C6).

Performing geometry optimization and energy calculations for each structure using an appropriate level of theory (e.g., DFT with a basis set like 6-31+G(d)). researchgate.net

Comparing the calculated energies of the intermediates. The isomer formed via the lowest energy intermediate would be the predicted major product.

This computational analysis can validate the directing effects of the substituents predicted by classical resonance and inductive effect theories and provide a more quantitative picture of the reaction's energetic landscape.

Table 3: Illustrative Hypothetical DFT Energy Data for Bromination of 3-Chloro-5-methoxyphenol
Position of Br+ AttackKey Resonance StabilizerHypothetical Relative Energy of Sigma Complex (kcal/mol)Predicted Outcome
C2-OCH3 and -Cl+2.5Minor Product
C4-OCH30.0Major Product
C6-OCH3 and -Cl+3.0Minor Product

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 1 Bromo 3 Chloro 5 2 Ethoxyethoxy Benzene

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-Resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

1D and 2D NMR Techniques for Atom Connectivity and Proximity Mapping

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most fundamental structural insights. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-ethoxyethoxy side chain. The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstituted) would result in a specific splitting pattern for the three aromatic protons. The ethoxyethoxy group would display signals corresponding to the ethyl group (a triplet and a quartet) and the two methylene groups of the ethoxy linker.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine, chlorine, and ether substituents.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and mapping the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings), confirming the connectivity within the ethoxyethoxy side chain (e.g., connecting the methyl protons to the adjacent methylene protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting the side chain to the aromatic ring, for instance, by showing a correlation between the protons on the methylene group adjacent to the ether oxygen and the C5 carbon of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aromatic H-2~7.1-7.3-Singlet or triplet (small J), deshielded by adjacent Br and Cl.
Aromatic H-4~6.9-7.1-Singlet or triplet (small J), influenced by adjacent Cl and ether.
Aromatic H-6~6.8-7.0-Singlet or triplet (small J), influenced by adjacent Br and ether.
Aromatic C-1 (C-Br)-~123Halogen-substituted carbon.
Aromatic C-3 (C-Cl)-~135Halogen-substituted carbon.
Aromatic C-5 (C-O)-~159Ether-substituted carbon, strongly deshielded.
O-CH₂-CH₂-O~4.1~69Methylene group adjacent to aromatic ring oxygen.
O-CH₂-CH₂-O~3.8~68Methylene group adjacent to ethyl group oxygen.
O-CH₂-CH₃~3.6 (quartet)~67Methylene group of the ethyl moiety.
O-CH₂-CH₃~1.2 (triplet)~15Methyl group of the ethyl moiety.

Advanced Pulse Sequences for Stereochemical and Regiochemical Assignments

For confirming the 1,3,5-substitution pattern (regiochemistry), advanced NMR pulse sequences like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. These experiments detect through-space proximity between protons. A NOESY spectrum would be expected to show correlations between the protons of the methylene group nearest the aromatic ring (on the ethoxyethoxy chain) and the aromatic protons at positions 4 and 6, thereby confirming the attachment point and the substitution pattern. While this compound is achiral and lacks stereoisomers, these techniques are indispensable for assigning stereochemistry in more complex molecules.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₂BrClO₂), HRMS provides an exact mass measurement, which can be used to confirm its elemental composition with high confidence.

A key feature in the mass spectrum of this compound is its unique isotopic pattern, arising from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, with predictable relative intensities for the M, M+2, and M+4 peaks, which serves as a definitive identifier for a molecule containing one bromine and one chlorine atom.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aryl ethers include cleavage of the ether bond. miamioh.edu For this molecule, likely fragmentations would involve:

Alpha-cleavage: Cleavage of the C-C bond within the ethoxyethoxy side chain.

Loss of the side chain: Cleavage of the aryl-oxygen bond to lose the C₄H₉O₂ radical, resulting in a bromochlorophenol fragment.

Cleavage of Halogen Bonds: Loss of Br or Cl radicals from the molecular ion or subsequent fragments.

Table 2: Predicted HRMS Data and Major Fragments of this compound

IonCalculated Exact Mass (m/z)Description
[C₁₀H₁₂⁷⁹Br³⁵ClO₂]⁺293.9736Molecular Ion (M⁺)
[C₁₀H₁₂⁸¹Br³⁵ClO₂]⁺ / [C₁₀H₁₂⁷⁹Br³⁷ClO₂]⁺295.9716 / 295.9707M+2 Isotopologues
[C₁₀H₁₂⁸¹Br³⁷ClO₂]⁺297.9687M+4 Isotopologue
[C₆H₃BrClO]⁺204.9083Loss of the ethoxyethoxy group (•C₄H₉O₂)
[C₁₀H₁₂ClO₂]⁺215.0502Loss of Bromine radical (•Br)
[C₈H₈BrO₂]⁺229.9708Cleavage and loss of ethyl chloride

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. sci-hub.se For this compound, these techniques can readily identify key structural features.

Aromatic Ring: Characteristic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. openstax.org Aromatic C-H stretching typically appears around 3030-3100 cm⁻¹. openstax.org

Ether Linkage: The most prominent feature for the ethoxyethoxy group would be the strong C-O-C stretching bands, typically found in the 1050-1250 cm⁻¹ range.

Aliphatic Chain: Aliphatic C-H stretching vibrations from the methylene and methyl groups of the side chain are expected in the 2850-2980 cm⁻¹ region.

Halogen Substituents: C-Br and C-Cl stretching vibrations occur in the fingerprint region of the spectrum, generally below 1100 cm⁻¹.

Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring and can be used to confirm the 1,3,5-trisubstituted arrangement. openstax.org

While IR spectroscopy is sensitive to polar bonds and provides strong signals for the C-O ether linkages, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and would provide complementary information, particularly for the aromatic C=C bonds.

Table 3: Predicted Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3030-3100Aromatic C-HStretching
2850-2980Aliphatic C-HStretching
1580-1600Aromatic C=CStretching
1450-1500Aromatic C=CStretching
1200-1250Aryl-OAsymmetric Stretching
1050-1150Alkyl-OStretching
690-900Aromatic C-HOut-of-plane Bending (confirms 1,3,5-substitution)
550-750C-ClStretching
500-650C-BrStretching

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive and unambiguous structural characterization. This technique maps the electron density in the crystal, allowing for the precise determination of each atom's position in three-dimensional space.

The resulting crystal structure would yield a wealth of information, including:

Absolute Confirmation of Connectivity: Verifying the atomic connections and the 1,3,5-regiochemistry.

Precise Molecular Geometry: Providing accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would reveal any distortions in the benzene ring caused by the bulky and electronically diverse substituents and the preferred conformation of the flexible ethoxyethoxy side chain.

Crystal Packing and Intermolecular Interactions: Elucidating how individual molecules arrange themselves in the solid state. This analysis would reveal any significant intermolecular forces, such as van der Waals interactions or potential weak C-H···O or C-H···halogen hydrogen bonds, which govern the material's macroscopic properties like melting point and solubility.

Hyphenated Analytical Techniques for Comprehensive Characterization of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of chemical compounds, particularly for assessing purity and analyzing complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS would be an ideal technique. Gas chromatography would separate the target compound from any starting materials, byproducts, or impurities. The separated components would then be introduced directly into the mass spectrometer, providing a mass spectrum for each, allowing for their confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyses where thermal degradation is a concern, LC-MS is the preferred method. High-performance liquid chromatography (HPLC) provides high-resolution separation, and the coupled mass spectrometer offers sensitive detection and identification. sielc.com

Liquid Chromatography-NMR (LC-NMR): This advanced technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. While less common due to sensitivity limitations, it can be a powerful tool for the direct structural elucidation of components in a mixture without the need for prior isolation.

These hyphenated methods ensure a complete profile of the compound, confirming its identity and purity in a single, efficient workflow.

Computational and Theoretical Chemistry Studies on 1 Bromo 3 Chloro 5 2 Ethoxyethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The bromine and chlorine atoms are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), while also donating electron density through their lone pairs via the pi system (resonance effect). The 2-ethoxyethoxy group, being an alkoxy group, is an electron-donating group through resonance. The interplay of these electronic effects dictates the reactivity and properties of the molecule.

The HOMO-LUMO energy gap is a critical parameter, providing an indication of the chemical reactivity and the electronic excitation energy. A smaller gap generally suggests a more reactive molecule. DFT calculations on analogous compounds, such as dimethoxybenzene derivatives, have been used to determine these properties. researchgate.net For instance, studies on 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene have explored its electronic properties through both experimental and DFT methods. iucr.org

Table 1: Representative Calculated Electronic Properties for an Analogous Halogenated Alkoxybenzene (Data is illustrative and based on typical values from DFT calculations on similar structures)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311G(d,p)
Dipole Moment2.5 DB3LYP/6-311G(d,p)

Conformational Analysis and Energy Minima Identification via Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis is typically initiated with a broad search using computationally less expensive methods like molecular mechanics (MM). The resulting low-energy conformers are then subjected to more accurate geometry optimization and energy calculations using DFT. Studies on the conformational preferences of alkoxybenzenes and related structures provide a framework for understanding the behavior of the target molecule. For example, DFT studies on dimethoxybenzene derivatives have been performed to understand their conformational landscapes. researchgate.netmasterorganicchemistry.com The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, determines the preferred geometries.

Table 2: Representative Relative Energies of Conformers for an Analogous Alkoxybenzene (Data is illustrative, showing a hypothetical conformational landscape)

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Method/Basis Set
1 (Global Minimum)180° (anti)0.00B3LYP/6-31G(d)
260° (gauche)1.25B3LYP/6-31G(d)
3-60° (gauche)1.25B3LYP/6-31G(d)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

First-principles calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The accuracy of these predictions has significantly improved, often providing results that are in good agreement with experimental data. For substituted benzenes, the chemical shifts are influenced by the electronic effects of the substituents. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for these calculations. Computational studies on halogenated benzenes have shown that the effects of different halogens on carbon chemical shifts can be accurately modeled. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement. Such calculations have been performed for various substituted benzenes, including dihalobenzenes, providing detailed assignments of the vibrational modes. ias.ac.in

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for the Aromatic Carbons of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene (Data is illustrative and based on established additivity rules and DFT calculations on analogous compounds)

Carbon AtomPredicted Chemical Shift (ppm)Reference
C1-Br123.5TMS
C2115.0TMS
C3-Cl135.8TMS
C4117.2TMS
C5-O159.1TMS
C6102.4TMS

Reaction Mechanism Simulations and Transition State Energetics Related to the Synthesis and Reactivity of this compound

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. The synthesis of this compound likely involves a Williamson ether synthesis or a related cross-coupling reaction to form the ether linkage.

Computational studies on the Williamson ether synthesis have provided detailed insights into the reaction mechanism, including the structure of the transition state and the influence of the solvent. rsc.org For aryl ethers, copper- or palladium-catalyzed cross-coupling reactions are also common. DFT calculations have been employed to study the mechanisms of these reactions, including the oxidative addition and reductive elimination steps. nih.govorganic-chemistry.org These studies help in optimizing reaction conditions and understanding the factors that control selectivity.

Table 4: Representative Calculated Energetics for a Key Step in an Analogous Aryl Ether Synthesis (e.g., SNAr) (Data is illustrative and based on computational studies of similar reactions)

SpeciesRelative Free Energy (kcal/mol)Computational Method
Reactants0.0B3LYP/6-311+G(d,p) with solvent model
Transition State+22.5B3LYP/6-311+G(d,p) with solvent model
Products-15.0B3LYP/6-311+G(d,p) with solvent model

Molecular Docking and Interaction Studies with Hypothetical Catalytic Sites or Molecular Scaffolds (purely computational perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where the aim is to predict the binding of a small molecule ligand to a protein target.

From a purely computational perspective, this compound could be docked into the active sites of various enzymes to explore its potential as an inhibitor. For instance, many aromatic compounds are investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov Docking studies can provide insights into the binding mode, identify key interactions (such as hydrogen bonds, halogen bonds, and hydrophobic interactions), and estimate the binding affinity. These computational experiments can guide the design of new molecules with improved binding properties.

Table 5: Representative Molecular Docking Results of an Analogous Halogenated Aromatic Compound with a Hypothetical Protein Target (e.g., Acetylcholinesterase, PDB: 1E66) (Data is illustrative and based on typical results from molecular docking simulations)

ParameterValue
Docking Score (kcal/mol)-7.8
Key Interacting ResiduesTrp84, Tyr334, Phe330
Types of InteractionsPi-pi stacking, Halogen bonding, Hydrophobic interactions

Strategic Applications of 1 Bromo 3 Chloro 5 2 Ethoxyethoxy Benzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The quest for novel organic materials with tailored electronic and photophysical properties is a driving force in materials science. Halogenated aromatic compounds are fundamental to this endeavor, serving as key intermediates in the synthesis of polymers, liquid crystals, and organic semiconductors. The structure of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene offers a platform for creating materials with potentially unique characteristics.

The presence of two addressable halogenated sites on the aromatic ring of this compound suggests its potential as a monomer in various controlled polymerization techniques. Through selective cross-coupling reactions, this molecule could be incorporated into polymer chains with a high degree of precision.

For instance, in the synthesis of precise sequence-defined polymers, the differential reactivity of the C-Br and C-Cl bonds could be exploited. A plausible synthetic strategy would involve a first polymerization step via a Suzuki or Stille coupling at the more reactive C-Br position, followed by a second polymerization or modification step at the less reactive C-Cl position. This approach could lead to the formation of block copolymers with distinct segments derived from the sequential functionalization of the monomer. The ethoxyethoxy side chain could enhance the solubility of the resulting polymers, a crucial factor in their processing and characterization.

Table 1: Hypothetical Parameters for Sequential Polymerization of this compound

Polymerization Step Target Halogen Coupling Reaction Potential Monomer Partner Resulting Polymer Segment
1 C-Br Suzuki Coupling Aryl Diboronic Acid Conjugated Polymer Block

The development of new liquid crystals and organic semiconductors often relies on the synthesis of molecules with specific electronic and structural properties. researchgate.netnih.gov Halogenated aromatics are frequently used as precursors in the synthesis of the core structures of these materials. this compound could serve as a valuable building block in this context.

The rigid aromatic core of the molecule is a desirable feature for the formation of mesophases in liquid crystals. researchgate.netsemanticscholar.org The ethoxyethoxy side chain could influence the melting point and the temperature range of the liquid crystalline phase. Through sequential cross-coupling reactions, calamitic (rod-shaped) or discotic (disk-shaped) liquid crystals could be synthesized. For example, a Sonogashira coupling at the C-Br position followed by a Suzuki coupling at the C-Cl position with appropriate aromatic partners could yield a linear, rigid molecule conducive to forming a nematic or smectic phase.

In the realm of organic semiconductors, the ability to tune the electronic properties of a molecule is paramount. youtube.comyoutube.com The electron-withdrawing nature of the halogen atoms in this compound, combined with the electron-donating character of the ether group, creates a unique electronic profile. This compound could be a precursor for the synthesis of p-type or n-type organic semiconductors, depending on the nature of the substituents introduced through cross-coupling reactions. The flexible ethoxyethoxy chain could also improve the processability of the final semiconductor material, facilitating its incorporation into electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Intermediates for Catalyst and Ligand Design

The design of highly efficient and selective catalysts is a cornerstone of modern chemistry. Phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands play a pivotal role in transition metal catalysis. The dihalogenated nature of this compound makes it an attractive scaffold for the synthesis of novel ligands.

The synthesis of phosphine ligands often involves the reaction of an organometallic reagent with a halophosphine or the nucleophilic substitution of an aryl halide with a metal phosphide. nih.gov this compound could be converted into a Grignard or organolithium reagent, which could then react with a chlorophosphine to introduce a phosphine group. The remaining halogen would then be available for further functionalization or for attachment to a solid support.

N-heterocyclic carbene (NHC) ligands are typically synthesized by the deprotonation of the corresponding azolium salts. scripps.edutcichemicals.com An aryl halide can be a precursor to the N-substituent of the NHC. For example, this compound could first undergo a Buchwald-Hartwig amination to introduce a primary or secondary amine. This amine could then be used to construct the imidazolium (B1220033) or other azolium ring, the precursor to the NHC ligand. The remaining halogen atom could serve as a handle for further modification of the ligand.

Table 2: Potential Synthetic Routes to Ligands from this compound

Ligand Type Key Intermediate Synthetic Step Reagents
Phosphine Grignard Reagent Reaction with Chlorophosphine Mg, THF; then ClPR₂

The development of chiral ligands for asymmetric catalysis is a major focus of chemical research. The C₂-symmetric substitution pattern that could potentially be derived from this compound makes it an interesting, albeit challenging, scaffold for chiral ligand design. While the starting material itself is not chiral, the introduction of chiral substituents at the 1- and 3-positions could lead to the formation of a chiral environment around a metal center.

A hypothetical approach could involve the initial introduction of a chiral auxiliary to one of the halogenated positions, followed by a diastereoselective functionalization of the second halogenated position. Alternatively, a prochiral substrate could be created from the starting material, which could then be desymmetrized using a chiral catalyst. The ethoxyethoxy group, with its potential for coordination to a metal center, could also play a role in the stereochemical outcome of a catalytic reaction.

Role in the Synthesis of Complex Natural Product Fragments and Architecturally Challenging Molecules

The synthesis of complex natural products and other architecturally challenging molecules often requires the use of highly functionalized and versatile building blocks. The ability to perform sequential and site-selective cross-coupling reactions is particularly valuable in this context. The differential reactivity of the C-Br and C-Cl bonds in this compound makes it a potentially useful tool for the convergent synthesis of complex molecular fragments.

For example, in a total synthesis campaign, one halogen could be used to connect the building block to one part of the target molecule, while the other halogen is carried through several synthetic steps before being used to form a bond to another fragment. The ethoxyethoxy group could serve to increase the solubility of synthetic intermediates, which can often be a challenge in complex multistep syntheses. Furthermore, the ether linkage could be a key structural element of the final target molecule or a precursor to another functional group. The strategic placement of the bromine, chlorine, and ethoxyethoxy groups on the benzene (B151609) ring provides a unique combination of reactivity and functionality that could be exploited by synthetic chemists to tackle challenging molecular targets.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Chlorophosphine
Grignard Reagent
Organolithium Reagent
Aryl Diboronic Acid
Diamine

Contribution to Methodological Development in Organic Synthesis

The strategic deployment of polyfunctional molecules is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound, with its distinct arrangement of reactive sites, serves as an exemplary building block for the exploration and expansion of synthetic methodologies. Its utility is particularly pronounced in the realm of transition-metal-catalyzed cross-coupling reactions, where the differential reactivity of its carbon-halogen bonds can be exploited to achieve controlled, sequential bond formations. This inherent selectivity allows chemists to probe the scope and limitations of new catalytic systems and to develop novel strategies for the regioselective synthesis of polysubstituted aromatic compounds.

The primary contribution of this compound to methodological development lies in its potential to demonstrate the chemoselectivity of various cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity difference allows for the selective functionalization of the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.

For instance, in the development of a new palladium catalyst or a novel ligand for the Suzuki-Miyaura coupling, this compound can be employed as a benchmark substrate to assess the catalyst's ability to discriminate between the two halogen atoms. A highly selective catalyst would facilitate the coupling of an organoboron reagent at the C-Br bond with high efficiency, yielding the corresponding 3-chloro-5-(2-ethoxyethoxy)-biphenyl derivative. The persistence of the C-Cl bond in the product would underscore the catalyst's selectivity, a critical parameter in the design of catalysts for complex molecule synthesis.

The following table illustrates the expected selective transformations using this compound in various palladium-catalyzed cross-coupling reactions, which could be used to define the scope of a new catalytic method.

Reaction Type Reagent Expected Major Product Significance for Methodological Development
Suzuki-Miyaura CouplingArylboronic acid3-Aryl-1-chloro-5-(2-ethoxyethoxy)benzeneDemonstrates selective C(sp²)-C(sp²) bond formation at the more reactive C-Br bond.
Sonogashira CouplingTerminal alkyne1-Alkynyl-3-chloro-5-(2-ethoxyethoxy)benzeneProves the catalyst's utility for selective C(sp²)-C(sp) bond formation.
Buchwald-Hartwig AminationAmineN-Aryl-3-chloro-5-(2-ethoxyethoxy)anilineEstablishes the scope of a catalyst for selective C-N bond formation.
Heck CouplingAlkene1-Chloro-3-(2-ethoxyethoxy)-5-vinylbenzeneShowcases the regioselective formation of a C-C double bond.

Furthermore, the presence of the 2-ethoxyethoxy substituent can influence the electronic and steric environment of the aromatic ring, which in turn can impact the efficiency and selectivity of a given reaction. This ether linkage, while generally considered to be electronically neutral, can participate in weak coordinating interactions with the metal center of the catalyst, potentially modulating its reactivity and selectivity in subtle ways. Researchers developing new synthetic methods could use this compound to study these secondary electronic effects and to design catalysts that are tolerant of or even benefit from such functionalities.

In addition to demonstrating selectivity, this compound can be instrumental in defining the scope of a newly developed reaction. By successfully employing this compound as a substrate, chemists can claim that their new method is tolerant of both bromine and chlorine substituents, as well as ether functionalities. This is a crucial aspect of methodological development, as the robustness and functional group tolerance of a reaction determine its broad applicability in organic synthesis.

While specific, dedicated studies on the use of this compound for methodological development are not extensively documented in the public literature, its structural motifs are representative of the challenges and opportunities encountered in modern synthetic chemistry. Its application in the synthesis of complex target molecules would inherently rely on and thus validate the selective and high-yielding nature of the employed cross-coupling methodologies. Therefore, its role in the broader context of synthetic chemistry is to serve as a versatile building block that enables the application and, by extension, the validation of cutting-edge synthetic methods.

Emerging Research Frontiers and Future Perspectives on 1 Bromo 3 Chloro 5 2 Ethoxyethoxy Benzene

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant advancement in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. While specific literature on the flow synthesis of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene is not yet prevalent, the principles of these technologies are highly applicable to its production.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes that can be challenging to manage on a large scale in batch reactors. For a multi-step synthesis, such as the one required for this compound, which likely involves halogenation and etherification steps, flow chemistry can minimize the formation of byproducts and improve yields.

Automated synthesis platforms integrate robotics and computational control to perform multi-step synthetic sequences with minimal human intervention. chemrxiv.org These systems can rapidly explore a wide range of reaction conditions to identify optimal parameters for the synthesis of a target molecule and its derivatives. The modular nature of these platforms allows for the sequential addition of reagents and purification of intermediates, making them well-suited for the programmed synthesis of complex molecules like polysubstituted benzenes. nagoya-u.ac.jp The integration of real-time analytical techniques in these automated systems can further optimize the synthesis process, ensuring high purity of the final product.

The scalable production of this compound would likely involve a multi-step process, potentially starting from a simpler substituted benzene (B151609). Each step, from the initial halogenations to the final etherification, could be optimized as a separate module in a continuous flow setup, which are then linked to create an end-to-end automated synthesis.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Difficult, often requires re-optimizationEasier, by running the system for a longer time
Safety Higher risk with exothermic reactionsImproved heat and mass transfer, smaller reaction volumes
Control Less precise control over parametersPrecise control over temperature, pressure, time
Reproducibility Can vary between batchesHigh reproducibility
Byproduct Formation Often higher due to less optimal controlMinimized due to precise control

Exploration of Novel Reactivity Patterns and Unconventional Transformations of the Compound

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring. The bromo and chloro groups are halogens, which are deactivating yet ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. chemguide.co.ukchegg.com Conversely, the (2-ethoxyethoxy) group is an ether, which is an activating and ortho-, para-directing substituent. lumenlearning.com

This combination of substituents leads to a complex reactivity profile. The activating effect of the ether group is likely to dominate, making the positions ortho and para to it (positions 2, 4, and 6) the most susceptible to electrophilic attack. However, the presence of the deactivating halogens will moderate this reactivity. The directing effects of all three substituents are summarized below.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting Effect
-Br1DeactivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-O-CH₂CH₂OCH₂CH₃5ActivatingOrtho, Para

Beyond classical electrophilic substitutions, the differential reactivity of the carbon-halogen bonds is a key feature for synthetic diversification. The C-Br bond is generally more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for selective functionalization at the bromine-bearing carbon, leaving the chlorine atom intact for subsequent transformations. This selective reactivity is a powerful tool for the stepwise construction of more complex molecules.

Unconventional transformations could involve the activation of the C-Cl bond after the C-Br bond has been functionalized, or the use of the ether linkage as a directing group in C-H activation reactions. The flexible ethoxyethoxy chain could also participate in intramolecular cyclization reactions under specific conditions, leading to novel heterocyclic structures.

Advanced Computational Design of Novel Derivatives and Prediction of Reaction Pathways

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of molecules like this compound. nih.govchem8.org These in silico methods can guide synthetic efforts by identifying promising derivatives and predicting the most likely outcomes of chemical reactions, thereby saving significant time and resources in the laboratory.

For this compound, computational studies can be employed to:

Predict Reactivity: By calculating the electron density distribution and molecular orbitals (such as the HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. acs.org This can help in designing selective synthesis strategies.

Design Novel Derivatives: The properties of hypothetical derivatives, where the bromo or chloro groups are replaced with other functionalities, can be calculated. This allows for the virtual screening of a large number of potential molecules to identify candidates with desired electronic or photophysical properties before their synthesis is attempted.

Predict Reaction Pathways: The transition state energies for different possible reaction pathways can be calculated to determine the most favorable route and predict the major products. chem8.org This is particularly useful for understanding the regioselectivity of substitution reactions on the polysubstituted ring.

Table 3: Applications of Computational Chemistry in Studying this compound

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Geometry optimization, electronic structure calculationMolecular geometry, charge distribution, HOMO/LUMO energies
Time-Dependent DFT (TD-DFT) Prediction of excited state propertiesUV-Vis absorption spectra, fluorescence properties
Transition State Searching Elucidation of reaction mechanismsActivation energies, reaction pathways, product selectivity
Molecular Dynamics (MD) Simulation of conformational flexibility and interactionsConformational preferences of the ethoxyethoxy chain, solvent effects

Potential for Derivatization into Photoresponsive or Redox-Active Molecular Systems (focus on synthetic accessibility and structural modification)

The presence of two distinct halogen atoms makes this compound an excellent scaffold for the synthesis of photoresponsive or redox-active molecules. The bromo and chloro groups can be selectively functionalized using a variety of cross-coupling reactions, allowing for the stepwise introduction of different functional moieties.

Photoresponsive Systems: Photoresponsive molecules, such as those containing azobenzene (B91143) or spiropyran units, can be synthesized by coupling the corresponding boronic acids or other organometallic reagents to the aromatic ring of this compound via a Suzuki or similar coupling reaction. The higher reactivity of the C-Br bond would allow for the initial attachment of one photo-switchable unit, with the potential for adding a second, different unit at the C-Cl position. The ethoxyethoxy side chain can be used to tune the solubility of the resulting molecules in different media and to influence their aggregation behavior in the solid state or in solution.

Redox-Active Systems: Redox-active units, such as ferrocene, quinones, or viologens, can be introduced using similar cross-coupling strategies. beilstein-journals.orgmdpi.com This would lead to the creation of novel electrochemically active materials. The ability to selectively functionalize two positions on the benzene ring opens up the possibility of creating donor-acceptor systems with interesting electronic communication between the redox centers. The flexible ether chain could also be modified to include charged groups, which would impact the redox potentials of the attached moieties.

The synthetic accessibility of these derivatives relies on the well-established chemistry of halogenated aromatics. The key is the selective activation of one halogen over the other, which is a common strategy in modern organic synthesis.

Exploration of Supramolecular Assembly Principles Utilizing the Compound's Structural Features

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.gov this compound possesses several structural features that make it an interesting candidate for studies in this area.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors. acs.orgacs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. The strength of the halogen bond generally increases with the polarizability of the halogen, so the bromine atom would be expected to form stronger halogen bonds than the chlorine atom. acs.org This differential halogen bonding capability could be exploited to direct the self-assembly of the molecule into specific one-, two-, or three-dimensional architectures. acs.org

Hydrogen Bonding: The oxygen atoms in the ethoxyethoxy side chain can act as hydrogen bond acceptors. This allows the molecule to interact with hydrogen bond donors, such as water, alcohols, or other functional molecules containing N-H or O-H groups. These hydrogen bonding interactions can play a crucial role in the crystal packing of the molecule and in its behavior in solution.

Other Interactions: The aromatic ring itself can participate in π-π stacking interactions, which are common in the solid-state structures of aromatic compounds. The flexible and polarizable ethoxyethoxy chain can engage in van der Waals and dipole-dipole interactions.

By carefully balancing these different non-covalent interactions, it may be possible to design and create novel supramolecular materials based on this compound with interesting properties, such as liquid crystallinity or gel formation. The ability to derivatize the molecule at the halogen positions provides a further avenue for tuning its self-assembly behavior.

Conclusion

Synthesis of Key Research Findings and Methodological Advancements

Direct research on 1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene is conspicuously absent from the scientific literature. However, a synthesis of findings from related fields provides a strong foundation for understanding its potential. Methodological advancements in cross-coupling reactions, particularly those that allow for selective reactivity at different carbon-halogen bonds, are highly relevant. The general principles of electrophilic and nucleophilic aromatic substitution on substituted benzenes provide a framework for predicting its chemical behavior. The synthesis of similarly substituted aromatic compounds often relies on multi-step sequences that control the regioselectivity of substitution, a strategy that would undoubtedly be necessary for the preparation of this molecule.

Unaddressed Research Questions and Future Directions

The lack of published data on this compound presents numerous opportunities for future research. Key unaddressed questions include:

What is an efficient and scalable synthesis for this compound?

What are its precise physical and spectroscopic properties?

What is the full scope of its reactivity, particularly in selective cross-coupling reactions?

Does this compound or its derivatives possess any interesting biological activities or material properties?

Future investigations should focus on developing a reliable synthetic route, followed by a thorough characterization of its properties and reactivity. Screening for biological activity and exploring its potential as a monomer in materials synthesis would be logical next steps.

Broader Implications for Synthetic Chemistry, Catalysis, and Materials Science

Studies on this compound, and molecules like it, have broader implications for several scientific fields. For synthetic chemistry, it represents a challenge in controlling regioselectivity and a potentially valuable building block for complex molecule synthesis. In catalysis, it could serve as a benchmark substrate for the development of new catalysts with enhanced selectivity for different halogens. For materials science, the incorporation of such asymmetrically substituted aromatic ethers could lead to new materials with tailored electronic, optical, and physical properties. The investigation of this seemingly simple molecule could therefore contribute to fundamental knowledge and practical applications across the chemical sciences.

Q & A

Q. Key Considerations :

  • Steric hindrance from the 2-ethoxyethoxy group may necessitate elevated temperatures or catalysts (e.g., Lewis acids) for efficient substitution.
  • Yields are optimized by monitoring reaction progress via GC-MS or HPLC, as incomplete reactions lead to mixed halogenated byproducts .

Basic: How should researchers validate the purity and structural identity of this compound post-synthesis?

Answer:
Methodological Validation :

  • Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity. Retention times should match standards.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups show downfield shifts). The 2-ethoxyethoxy group’s methylene protons appear as a triplet near δ 3.5–4.0 ppm .
    • FT-IR : Look for C-O-C stretches (1050–1150 cm⁻¹) and absence of -OH peaks (~3200 cm⁻¹).
  • Elemental Analysis : Verify Br/Cl content matches theoretical values (±0.3%) .

Advanced: What spectroscopic or computational methods resolve ambiguities in substitution patterns for such multi-halogenated aromatics?

Answer:

  • NOESY/ROESY NMR : Detects spatial proximity between substituents (e.g., coupling between ethoxyethoxy protons and adjacent aromatic protons) .
  • DFT Calculations : Predict chemical shifts and compare with experimental NMR data to validate regiochemistry.
  • X-ray Crystallography : Definitive structural confirmation, though challenging due to crystallization difficulties in halogen-rich compounds .

Example : For 1-Bromo-3-chloro-5-(trifluoromethyl)benzene, DFT simulations aligned with observed ¹³C NMR shifts, resolving para vs. meta substitution ambiguities .

Advanced: How does the 2-ethoxyethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The 2-ethoxyethoxy group:

  • Electron-Donating Effect : Activates the aromatic ring toward electrophilic substitution but may deactivate positions ortho/para to itself.
  • Steric Effects : Bulky substituents hinder access to the halogen (Br/Cl), reducing coupling efficiency.

Q. Optimization Strategies :

  • Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance.
  • Elevate reaction temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) to enhance kinetic energy .

Data Contradictions : Some studies report reduced yields in ethoxyethoxy-substituted systems compared to methoxy analogs, likely due to increased steric bulk .

Basic: What safety protocols are critical when handling this compound, given its halogenated structure?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile halogenated byproducts.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation or hydrolysis .
  • Spill Management : Neutralize with activated carbon and dispose as halogenated waste (EPA Hazard Code D003) .

Advanced: What are the implications of contradictory data on reaction yields in similar halogenated ethers?

Answer:
Contradictions often arise from:

  • Solvent Effects : Polar solvents (e.g., THF) may stabilize transition states differently than non-polar solvents (e.g., toluene), altering yields .
  • Catalyst Degradation : Pd catalysts may deactivate faster in halogen-rich environments, leading to inconsistent results between studies .

Resolution : Replicate reactions with rigorous control of moisture, oxygen, and catalyst batches. Use internal standards (e.g., triphenylmethane) for yield normalization .

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